4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxypiperidine group attached to the benzamide core, along with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxypiperidine Group: The methoxypiperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a methoxy-containing electrophile.
Coupling with Benzamide: The final step involves coupling the thiazole and methoxypiperidine intermediates with a benzamide derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxypiperidine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interaction with biological targets and to evaluate its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It can be employed as a tool compound to investigate biological pathways and mechanisms.
Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypiperidine group may enhance its binding affinity to these targets, while the thiazole ring may contribute to its overall stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents on the piperidine or thiazole rings.
Benzamide derivatives: Compounds with different functional groups attached to the benzamide core.
Thiazole-containing compounds: Molecules that contain the thiazole ring but differ in other structural aspects.
Uniqueness
This compound is unique due to the specific combination of the methoxypiperidine group and the thiazole ring attached to the benzamide core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-6-9-19(10-7-14)13-4-2-12(3-5-13)15(20)18-16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPUWHZXWTMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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